molecular formula C28H21N3S B14216540 2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole CAS No. 743435-77-0

2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole

Cat. No.: B14216540
CAS No.: 743435-77-0
M. Wt: 431.6 g/mol
InChI Key: WBARCSAQPDYERB-UHFFFAOYSA-N
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Description

2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a pyrazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole typically involves a multi-step process. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine to form the pyrazoline ring . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzothiazole oxides, while substitution reactions could introduce various functional groups onto the benzothiazole or pyrazoline rings.

Scientific Research Applications

2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazoline moiety may also contribute to the compound’s biological activity by interacting with cellular components and affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole apart is the combination of the benzothiazole and pyrazoline rings, which imparts unique chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

743435-77-0

Molecular Formula

C28H21N3S

Molecular Weight

431.6 g/mol

IUPAC Name

2-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-1,3-benzothiazole

InChI

InChI=1S/C28H21N3S/c1-3-9-20(10-4-1)25-19-26(21-11-5-2-6-12-21)31(30-25)23-17-15-22(16-18-23)28-29-24-13-7-8-14-27(24)32-28/h1-18,26H,19H2

InChI Key

WBARCSAQPDYERB-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5S4)C6=CC=CC=C6

Origin of Product

United States

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